N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide and related compounds have been investigated for their potential to inhibit various protein kinases, such as cyclic AMP-dependent protein kinase (protein kinase A). These studies highlight the selective inhibition properties of these compounds, which could have implications for therapeutic strategies targeting specific kinase pathways involved in disease processes (Chijiwa et al., 1990).
Antimicrobial Activity
Research on derivatives of this compound, such as novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its metal complexes, has demonstrated significant antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents with enhanced efficacy against various bacterial and fungal pathogens (Vanparia et al., 2010).
Fluorescent Probes and Metal Ion Detection
Compounds related to this compound have been explored for their fluorescent properties, especially in the context of metal ion detection. The development of fluorescent probes based on these compounds could lead to advanced tools for the selective detection of metal ions, such as Zn(II), in biological and environmental samples (Kimber et al., 2003).
Synthesis of Heterocyclic Compounds
The chemical properties of this compound analogs facilitate the synthesis of diverse heterocyclic compounds. This capability has implications for the development of new pharmaceuticals and materials with specific chemical functionalities (Aronica et al., 2016).
Drug Development and Molecular Docking Studies
Research on this compound derivatives has extended into drug development, with in-vitro antimicrobial studies complemented by in-silico ADMET analysis and DNA interaction studies. These approaches provide valuable insights into the potential therapeutic applications of these compounds, as well as their interactions with biological targets (Kharwar & Dixit, 2021).
Mécanisme D'action
Target of Action
The primary target of 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is likely to be the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The compound interacts with its target, dihydropteroate synthetase, by inhibiting and replacing the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . This results in the inhibition of the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The affected pathway is the folic acid pathway, which is crucial for the synthesis of nucleotides in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a halt in bacterial DNA synthesis and cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division. By disrupting the folic acid pathway, the compound prevents the synthesis of nucleotides necessary for DNA replication. This leads to a halt in bacterial growth and division, effectively combating bacterial infections .
Propriétés
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-13-17(9-10-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRYFZZBHTRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.